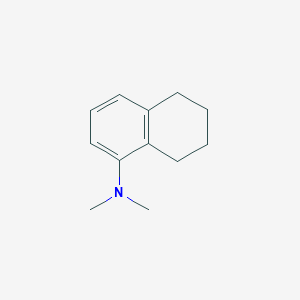
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N. It is a derivative of naphthalene, where the amine group is substituted at the first position, and the naphthalene ring is partially hydrogenated. This compound is known for its unique structural properties, which combine both aromatic and aliphatic characteristics.
準備方法
Synthetic Routes and Reaction Conditions: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 1-naphthalenamine, 5,6,7,8-tetrahydro- is then subjected to methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalenes depending on the reagents used.
科学的研究の応用
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
- 1-Naphthalenamine, N,N-dimethyl-
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its combined aromatic and aliphatic structure, which imparts distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
13541-35-0 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
InChIキー |
YFKHVDPZKCGFJD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1CCCC2 |
正規SMILES |
CN(C)C1=CC=CC2=C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















